4-Pregnen-20,21-diol-3-one is a steroid compound that plays a significant role in various biological processes. It is classified under the category of neurosteroids, which are steroids synthesized in the brain and have neuroactive properties. This compound is particularly noted for its involvement in the biosynthesis pathways of other steroid hormones and its potential therapeutic applications.
4-Pregnen-20,21-diol-3-one can be derived from the metabolism of progesterone through specific enzymatic reactions. Its presence has been identified in various biological systems, including adrenal tissues and certain brain regions.
This compound is classified as a steroid and falls under the category of C21 steroids due to its structure, which contains 21 carbon atoms. It is also recognized as a neuroactive steroid due to its effects on the central nervous system.
The synthesis of 4-Pregnen-20,21-diol-3-one can be achieved through several methods, including biocatalytic processes and chemical synthesis.
The biocatalytic approach often utilizes enzymes such as hydroxysteroid dehydrogenases, which facilitate the conversion of steroid precursors through reduction reactions. The specific conditions, such as pH, temperature, and substrate concentration, are critical for optimizing enzyme activity and product yield.
The molecular structure of 4-Pregnen-20,21-diol-3-one consists of a steroid nucleus with specific functional groups that define its chemical behavior:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule.
4-Pregnen-20,21-diol-3-one participates in various biochemical reactions:
The reaction mechanisms typically involve redox processes where electron transfer is facilitated by cofactors such as NADPH. The specificity of enzyme-substrate interactions plays a crucial role in determining the efficiency and selectivity of these transformations.
The mechanism by which 4-Pregnen-20,21-diol-3-one exerts its effects involves interaction with specific receptors in the nervous system:
Studies indicate that 4-Pregnen-20,21-diol-3-one can selectively inhibit follicle-stimulating hormone release without affecting luteinizing hormone levels, highlighting its potential for targeted hormonal modulation .
4-Pregnen-20,21-diol-3-one is typically characterized by:
The chemical stability and reactivity are influenced by its hydroxyl groups, which participate in hydrogen bonding and can undergo further oxidation or reduction reactions under appropriate conditions.
Physical property data can be obtained through standard laboratory techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into thermal stability and phase transitions.
4-Pregnen-20,21-diol-3-one has several scientific applications:
The biocatalytic synthesis of 4‑pregnen‑20,21‑diol‑3‑one leverages specialized Escherichia coli isolates (e.g., strain E132) for the stereoselective reduction of the precursor steroid desoxycorticosterone (21-hydroxyprogesterone) [1] [4]. This transformation involves a two-step enzymatic reduction: First, the carbonyl group at C20 of desoxycorticosterone is reduced to a hydroxyl group, forming an intermediate 20-hydroxy derivative. Subsequently, the C21 methyl group is hydroxylated, yielding the dihydroxylated final product [1] [7]. The enzyme responsible for the initial rate-limiting reduction is identified as KduD (2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase), a promiscuous oxidoreductase native to E. coli's sugar metabolism pathway [4]. KduD exhibits a high catalytic efficiency for desoxycorticosterone (Km = 0.80 ± 0.06 μM; kcat = 607 ± 39 s⁻¹), utilizing NADPH as a cofactor [4]. Genetic optimization through overexpression of kduD in engineered E. coli UT5600(DE3) significantly enhances biotransformation yields by 3.5-fold, achieving >80% conversion under aerobic conditions [4].
Table 1: Microbial Host Systems for 4-Pregnen-20,21-diol-3-one Production
Host Strain | Enzyme | Substrate | Yield | Key Genetic Feature |
---|---|---|---|---|
E. coli E132 | Native oxidoreductases | Desoxycorticosterone | Moderate | Wild-type isolate |
E. coli UT5600 | KduD (overexpressed) | Desoxycorticosterone | High | kduD gene insertion |
The E. coli enzymatic cascade demonstrates stringent regioselectivity for C20 and C21 positions of desoxycorticosterone, leaving the C3 ketone and Δ⁴-bond intact [1]. This specificity arises from KduD’s active site geometry, which accommodates the C17-side chain of C21 steroids while sterically excluding bulkier substrates like cortisol [4] [8]. Nuclear magnetic resonance (NMR) analysis confirms the (20R,21S) stereochemistry of the diol product, indicating enantioselective hydride transfer from NADPH [1] [7]. Competitive inhibition studies reveal that progesterone (a C20-ketosteroid) reduces 4-pregnen-20,21-diol-3-one synthesis by >90%, whereas C17-ketosteroids (e.g., testosterone) show negligible effects [8]. This highlights the enzyme’s binding preference for 20-keto-pregnane scaffolds.
Table 2: Substrate Selectivity of KduD in Steroid Biotransformation
Substrate | Structure | Relative Activity (%) | Inhibition Constant (Ki, μM) |
---|---|---|---|
Desoxycorticosterone | C21-20-ketosteroid | 100.0 | – |
Progesterone | C21-3,20-diketone | 85.2 | 0.45 ± 0.03 |
Cortisol | C21-11β,17α,21-triol | 12.7 | >100 |
Testosterone | C19-17-ketosteroid | <5.0 | Not detected |
Post-biotransformation, 4‑pregnen‑20,21‑diol‑3‑one is purified from E. coli culture supernatants using reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. The protocol employs a C18 column (250 × 4.6 mm, 5 μm) with a methanol:water gradient (60:40 → 85:15 v/v over 25 min) at 1.0 mL/min flow rate [1]. Detection at 254 nm exploits the conjugated Δ⁴-3-ketone chromophore, enabling quantification at low micromolar concentrations. Critical optimizations include:
Table 3: HPLC Purification Parameters for 4-Pregnen-20,21-diol-3-one
Parameter | Optimal Condition | Impact on Purity |
---|---|---|
Column Chemistry | C18 silica (5 μm pores) | High resolution of diols |
Mobile Phase | Methanol:water + 0.1% TFA | Peak sharpening |
Gradient Profile | 60% → 85% methanol in 25 min | Baseline separation |
Detection Wavelength | 254 nm | Selective for enones |
Table 4: Compound Nomenclature and Physicochemical Properties
Property | 4-Pregnen-20,21-diol-3-one | Desoxycorticosterone |
---|---|---|
Systematic Name | (8S,9S,10R,13S,14S,17S)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | 21-Hydroxypregn-4-ene-3,20-dione |
Molecular Formula | C₂₁H₃₂O₃ | C₂₁H₃₀O₃ |
Molecular Weight | 332.48 g/mol | 330.47 g/mol |
CAS Registry Number | 477977-81-4 | 64-85-7 |
logP | 3.1 (Predicted) | 3.5 (Experimental) |
ChEBI Identifier | CHEBI:87841 | CHEBI:16973 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3